N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a fluorinated dihydrobenzo[f][1,4]oxazepine ring, and a carboxamide group. Its intricate molecular architecture makes it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring . The final step is the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the dihydrobenzo[f][1,4]oxazepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a fluorinated dihydrobenzo[f][1,4]oxazepine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a 7-fluoro substitution on a benzo[f][1,4]oxazepine core. The presence of these functional groups is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds showed IC50 values significantly lower than established drugs like doxorubicin, indicating enhanced potency. For example, one derivative exhibited an IC50 of 1.54 µM against HCT116 compared to doxorubicin's 8.29 µM .
- Mechanism of Action : The anticancer mechanisms were explored through EGFR inhibition assessments and apoptosis pathway analyses. The studies indicated that these compounds could induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .
Case Studies
Case Study 1: Antitumor Efficacy
In a study focusing on novel N-aryl derivatives of benzo[d][1,3]dioxole, several compounds demonstrated significant antitumor activity against HeLa and A549 cell lines. Compound C27 showed an IC50 of 2.07 µM against HeLa cells and 3.52 µM against A549 cells . This suggests that modifications in the chemical structure can enhance biological efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on synthesized oxazepine derivatives indicated favorable binding affinities towards target proteins involved in cancer progression. These studies provide insights into how structural variations can influence biological interactions .
Pharmacological Activities
Beyond anticancer properties, derivatives of this compound class exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
- Anti-inflammatory Properties : Certain oxazepine derivatives have been characterized for their anti-inflammatory effects, which could be beneficial in treating conditions where inflammation is a key factor .
Data Summary
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-14-2-4-15-13(8-14)10-21(5-6-23-15)18(22)20-9-12-1-3-16-17(7-12)25-11-24-16/h1-4,7-8H,5-6,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHXRAEFYFVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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